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Compound of Interest

Compound Name: 2',6"-Dihydroxyacetophenone

Cat. No.: B134842

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: 2',6'-Dihydroxyacetophenone, a key phenolic intermediate, has garnered
significant attention in the scientific community for its diverse biological activities and
applications in synthetic chemistry. This document provides an in-depth technical overview of
its chemical properties, synthesis, and established biological functions, with a focus on its
potential in drug discovery and development. Detailed experimental methodologies and
pathway diagrams are provided to support further research and application.

Chemical Identity and Properties

2',6'-Dihydroxyacetophenone is an aromatic ketone characterized by a dihydroxylated phenyl
ring. Its unique structure underpins its utility as a versatile building block in the synthesis of
pharmaceuticals and other bioactive molecules.

CAS Number and Synonyms
« CAS Number: 699-83-2[1][2][3][4]

e Synonyms: A comprehensive list of synonyms is provided in Table 1, reflecting its common
names and catalog identifiers.[1]

Table 1: Synonyms and Identifiers
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Synonyml/identifier Reference

2-Acetyl-1,3-dihydroxybenzene

2-Acetylresorcinol

1-(2,6-Dihydroxyphenyl)ethanone

DHAP

gamma-Resacetophenone

EC Number 211-833-6
MDL Number MFCDO00002270
Beilstein/REAXYS Number 1366061

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of 2',6'-Dihydroxyacetophenone are
summarized in Table 2. This data is essential for its identification, purification, and use in further
chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties
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Property Value Reference
Molecular Formula CsHsOs
Molecular Weight 152.15 g/mol
White to light yellow or green
Appearance
powder/crystal
Melting Point 156-158 °C

Boiling Point (Est.)

262.77 °C @ 760 mm Hg

Solubility

Dioxane: 50 mg/mL; DMSO:

100 mg/mL (with sonication)

1H NMR (DMSO-ds)

o (ppm): 11.8 (s, 1H, OH), 7.26
(t, 1H, ArH), 6.39 (d, 2H, ArH),
2.65 (s, 3H, CHs3)

ChemicalBook Data

13C NMR (DMSO-ds)

3 (ppm): 204.3, 162.9, 135.2,
110.1, 108.4, 32.7

Spectral Database

IR (KBr, cm™1)

3400-3200 (O-H stretch), 1630
(C=0 stretch), 1600, 1450
(C=C stretch)

PubChem Spectral Data

Mass Spectrum (EI)

miz: 152 (M+), 137, 109, 81

PubChem Spectral Data

Synthesis Protocols

2',6'-Dihydroxyacetophenone can be synthesized through several methods. A well-
established procedure involves the hydrolysis of a coumarin derivative, which is detailed below.

Synthesis via Hydrolysis of 4-Methyl-7-hydroxy-8-
acetylcoumarin

This protocol is adapted from a procedure in Organic Syntheses, which involves the initial
formation of a coumarin intermediate followed by its cleavage to yield the target compound.

Experimental Protocol:
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e Preparation of 4-Methyl-7-hydroxycoumarin:

In a flask equipped for cooling and stirring, 220 g (2 moles) of resorcinol is dissolved in
260 g (2 moles) of freshly distilled ethyl acetoacetate.

The flask is cooled in an ice-salt bath to below 10 °C.

Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10
°C.

After addition, the mixture is stirred for an additional 2 hours and then allowed to stand for
12-24 hours.

The reaction mixture is poured into a vigorously stirred mixture of 4 kg of ice and 6 L of
water.

The precipitated 4-methyl-7-hydroxycoumarin is collected by filtration, washed with cold
water, and dried.

e Hydrolysis to 2',6'-Dihydroxyacetophenone:

[¢]

A solution of 129 g (3.23 moles) of sodium hydroxide in 580 mL of water is prepared.

The crude 4-methyl-7-hydroxy-8-acetylcoumarin (obtained from the previous step,
assuming a high yield) is suspended in the NaOH solution in a flask equipped with a reflux
condenser and a means to maintain an inert atmosphere (e.g., nitrogen inlet).

The mixture is heated on a steam bath for 5 hours under a nitrogen atmosphere to prevent
oxidation.

After heating, the solution is cooled and then acidified with dilute hydrochloric acid (1:3)
until the solution is acidic to litmus paper.

The crude 2',6'-dihydroxyacetophenone precipitates upon acidification. It is collected on
a filter, washed three times with 50 mL portions of cold water, and air-dried.

Purification: The crude product (90-95 g) is dissolved in 1 L of 95% ethanol. 20 g of
activated charcoal (Norit) is added, and the mixture is heated on a steam cone for 15
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minutes with occasional shaking.

o 800 mL of warm water is added, and the solution is heated for an additional 5 minutes and
filtered while hot.

o The filtrate is chilled in an ice-salt bath to crystallize the product. The lemon-yellow
needles are collected by filtration. A second crop can be obtained by concentrating the
mother liquor. The final yield of purified 2',6'-dihydroxyacetophenone is typically 75-85 g.

Biological Activity and Applications in Drug
Development

2',6'-Dihydroxyacetophenone exhibits a range of biological activities that make it a compound
of interest for drug development, particularly in oncology and inflammatory diseases.

MTOR Inhibition and Anti-Cancer Activity

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the
mammalian target of rapamycin (mMTOR), a critical kinase in cell growth and proliferation
signaling. This inhibition leads to several downstream anti-cancer effects.

e Mechanism: By inhibiting the mTOR signaling pathway, 2',6'-dihydroxyacetophenone can
suppress the phosphorylation of key downstream effectors like p70S6K1 and AKT1, leading
to reduced protein synthesis and cell growth.

o Cellular Effects: In colorectal cancer (CRC) cells (e.g., HCT8), it inhibits cell growth and
proliferation, arrests the cell cycle at the GO/G1 phase, induces apoptosis, and suppresses
cell migration.

The mTOR signaling pathway and the inhibitory action of 2',6'-Dihydroxyacetophenone are
depicted in the following diagram.
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MTOR signaling pathway and inhibition by 2',6'-Dihydroxyacetophenone.
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Antioxidant Activity

The phenolic hydroxyl groups in 2',6'-Dihydroxyacetophenone confer significant antioxidant
properties. It can neutralize free radicals, which are implicated in a wide range of diseases,
including cancer and inflammatory conditions.

* Mechanism: Antioxidants can act through various mechanisms, including hydrogen atom
transfer (HAT) or single electron transfer (SET) to scavenge free radicals. The resorcinol
moiety in 2',6'-dihydroxyacetophenone is an excellent electron donor, stabilizing reactive
oxygen species (ROS).

A generalized workflow for assessing antioxidant activity is presented below.

acetophenone solutions (e.g., DPPH or ABTS)

AN 2§ DIl C’repare stable free radical solutior)
(various concentrations)

Mix compound with
radical solution

Incubate at room temperature
(in the dark)

Measure absorbance change
(Spectrophotometry)

Calculate % Inhibition
and IC50 value

Click to download full resolution via product page
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Workflow for in vitro antioxidant activity assessment.

Xanthine Oxidase Inhibition

2',6'-Dihydroxyacetophenone is also an inhibitor of xanthine oxidase (XOD), the key enzyme
in purine metabolism that produces uric acid. This makes it a potential therapeutic agent for
hyperuricemia and gout.

« Inhibitory Potency: It has been shown to inhibit xanthine oxidase with an I1Cso value of 1.24
mM.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of 2',6'-
Dihydroxyacetophenone on xanthine oxidase activity.

e Materials:
o Xanthine Oxidase (from bovine milk)
o 2',6'-Dihydroxyacetophenone (test compound)
o Allopurinol (positive control)
o Xanthine (substrate)
o Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
o DMSO
o 96-well UV-transparent microplate
o Microplate reader
» Procedure:

o Prepare stock solutions of the test compound and allopurinol in DMSO. Prepare a stock
solution of xanthine in the phosphate buffer.
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[e]

In a 96-well plate, add 25 uL of phosphate buffer, 25 pL of xanthine oxidase solution (e.g.,
0.1 units/mL), and 25 pL of the test compound at various concentrations. For the control
well, add vehicle (DMSO in buffer).

[¢]

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

[e]

Initiate the reaction by adding 150 pL of the xanthine substrate solution to each well.

(¢]

Immediately measure the increase in absorbance at 295 nm (due to uric acid formation)
every 30 seconds for 5-10 minutes.

e Data Analysis:
o Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

o Calculate the percentage of inhibition for each concentration of the test compound using
the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

o Plot the % inhibition against the logarithm of the inhibitor concentration to determine the
ICso value.

Protocols for Cell-Based Assays

The following are generalized but detailed protocols for assessing the biological effects of 2',6'-
Dihydroxyacetophenone on cell behavior.

Cell Migration/Invasion Assay (Transwell Method)

This assay is used to quantify the effect of 2',6'-Dihydroxyacetophenone on the migratory
and invasive potential of cancer cells.

Experimental Protocol:

o Cell Preparation: Culture cells (e.g., HCT8) to 70-90% confluency. The day before the assay,
starve the cells in a serum-free medium.

e Assay Setup:
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o Use Transwell inserts (e.g., 8 um pore size). For invasion assays, coat the inserts with a
layer of Matrigel®.

o In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g.,
10% FBS).

o Harvest the starved cells and resuspend them in a serum-free medium containing various
concentrations of 2',6'-Dihydroxyacetophenone (e.g., 10-100 uM).

o Add the cell suspension to the upper chamber of the Transwell inserts.

 Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C in a COz
incubator to allow cells to migrate through the pores.

e Quantification:
o Remove the non-migrated cells from the top of the insert with a cotton swab.

o Fix the migrated cells on the bottom of the membrane with methanol and stain with a
solution like crystal violet.

o Elute the stain and measure the absorbance with a plate reader, or count the stained cells
under a microscope.

e Analysis: Compare the number of migrated cells in the treated groups to the untreated
control group to determine the inhibitory effect on migration.

Conclusion

2',6'-Dihydroxyacetophenone is a multifaceted compound with significant potential in
medicinal chemistry and drug development. Its established activities as an mTOR inhibitor,
antioxidant, and xanthine oxidase inhibitor provide a strong rationale for its further investigation
as a lead compound for cancer, inflammatory, and metabolic disorders. The protocols and data
presented in this guide serve as a comprehensive resource for researchers aiming to explore
the therapeutic applications of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

